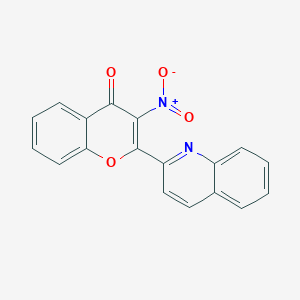
3-Nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one is a heterocyclic compound that combines the structural features of quinoline and chromone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the nitro group and the quinoline moiety imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chromone Formation: The chromone ring can be synthesized via the cyclization of o-hydroxyacetophenone derivatives with suitable reagents.
Coupling Reaction: The final step involves the coupling of the quinoline derivative with the chromone derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of 3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the quinoline nitrogen.
Oxidation: The chromone moiety can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 3-Amino-2-(quinolin-2-yl)-4H-chromen-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the chromone ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
2-(Quinolin-2-yl)-4H-chromen-4-one: Lacks the nitro group, resulting in different chemical and biological properties.
3-Amino-2-(quinolin-2-yl)-4H-chromen-4-one: The amino group imparts different reactivity and biological activity compared to the nitro group.
3-Nitro-2-(quinolin-2-yl)-4H-pyran-4-one: Similar structure but with a pyran ring instead of a chromone ring.
Uniqueness
The presence of both the nitro group and the quinoline moiety in 3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one makes it unique in terms of its chemical reactivity and potential biological activity. The combination of these structural features allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
88685-90-9 |
|---|---|
Molecular Formula |
C18H10N2O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-nitro-2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C18H10N2O4/c21-17-12-6-2-4-8-15(12)24-18(16(17)20(22)23)14-10-9-11-5-1-3-7-13(11)19-14/h1-10H |
InChI Key |
QBVYKIXAJREZGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=O)C4=CC=CC=C4O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















